3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester
Overview
Description
3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester is a chemical compound with the molecular formula C₈H₆BrF₅O₂S It is characterized by the presence of a pentafluorosulfanyl group (SF₅) and a bromine atom attached to a benzoic acid methyl ester core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester typically involves the introduction of the pentafluorosulfanyl group and the bromine atom onto a benzoic acid methyl ester framework. One common method involves the use of pentafluorosulfanyl chloride (SF₅Cl) and a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the SF₅ group.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.
Scientific Research Applications
3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the SF₅ group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Pentafluorosulfanyl)benzoic acid: Similar structure but lacks the bromine atom and methyl ester group.
5-Bromo-2-fluorobenzoic acid: Contains a bromine atom and a fluorine atom but lacks the SF₅ group.
Methyl 3-bromo-5-fluorobenzoate: Contains a bromine atom and a fluorine atom but lacks the SF₅ group.
Uniqueness
3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester is unique due to the presence of both the SF₅ group and the bromine atom on the benzoic acid methyl ester framework. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
methyl 3-bromo-5-(pentafluoro-λ6-sulfanyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF5O2S/c1-16-8(15)5-2-6(9)4-7(3-5)17(10,11,12,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJWWMYCMCGQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178893 | |
Record name | (OC-6-21)-[3-Bromo-5-(methoxycarbonyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211541-62-6 | |
Record name | (OC-6-21)-[3-Bromo-5-(methoxycarbonyl)phenyl]pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-[3-Bromo-5-(methoxycarbonyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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